![molecular formula C10H16N4O2S B6461833 ethyl 1-(3-amino-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylate CAS No. 2549024-15-7](/img/structure/B6461833.png)
ethyl 1-(3-amino-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylate
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Overview
Description
1,3,4-Thiadiazole is a heterocyclic compound that exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like “the = N-C-S- moiety’s presence and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .
Synthesis Analysis
A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N - (4-nitrophenyl)acetohydrazonoyl bromide and 1- [3,5-dimethyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .
Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . This scaffold ( Figure 1A) derivatives possess a wide range of biological activities .
Chemical Reactions Analysis
The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various techniques such as NMR, IR, MS, and elemental analysis .
Scientific Research Applications
Antibacterial Activity
1,3,4-Thiadiazole derivatives, including our compound of interest, have been synthesized and evaluated for their antibacterial potential . Researchers screened these molecules against various bacterial strains, such as Enterobacter aerogenes, Escherichia coli, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus, and Gram-positive bacteria like Staphylococcus aureus, Listeria monocytogenes, and Enterococcus species. Notably, our compound exhibited inhibitory effects on Klebsiella pneumoniae and Staphylococcus hominis.
Antitumor Properties
Derivatives of 2-amino-1,3,4-thiadiazoles have attracted interest as potential antitumor agents . While specific studies on our compound are scarce, its structural similarity to other 1,3,4-thiadiazoles suggests that it might exhibit antitumor activity. Further investigations are warranted.
Antifungal Activity
Although limited data exist, some 1,3,4-thiadiazole derivatives have demonstrated antifungal properties . Our compound’s structure suggests that it could potentially inhibit fungal growth, but dedicated studies are needed to confirm this.
Antiparasitic Effects
Certain 1,3,4-thiadiazole derivatives have shown promise as antiparasitic agents . While our compound hasn’t been specifically studied in this context, its chemical framework warrants exploration for antiparasitic activity.
Carbonic Anhydrase Inhibition
Substituted 1,3,4-thiadiazole derivatives have been investigated as carbonic anhydrase inhibitors . These enzymes play crucial roles in physiological processes, and inhibition can have therapeutic implications. Our compound’s potential in this area merits further investigation.
Hsp90 Inhibition
Another group of 1,3,4-thiadiazole derivatives has been explored as inhibitors of heat shock protein 90 (Hsp90) . Hsp90 is involved in protein folding and stability, and inhibiting it can affect various cellular processes. While our compound’s direct interaction with Hsp90 remains unexplored, its structural features suggest potential activity.
Mechanism of Action
Target of Action
Compounds with a similar thiadiazole structure have been reported to interact with various molecular targets . For instance, some thiadiazole derivatives have been found to interact with carbonic anhydrase, Abl kinase, glutaminase, inosine monophosphate dehydrogenase, heat shock protein 90, lipoxygenase, kinesin spindle protein, histone deacetylase, and topoisomerase II .
Mode of Action
It’s worth noting that the thiadiazole moiety is a crucial part of many bioactive compounds and is known to interact with various biological targets, leading to diverse physiological effects .
Biochemical Pathways
Thiadiazole derivatives have been reported to influence several biochemical pathways, including those involved in antimicrobial, anti-inflammatory, and analgesic activities .
Result of Action
Compounds with similar thiadiazole structures have been reported to exhibit various biological activities, including antimicrobial effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 1-(3-amino-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2S/c1-2-16-8(15)7-4-3-5-14(6-7)10-12-9(11)13-17-10/h7H,2-6H2,1H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJURFOEUGTFTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=NC(=NS2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3-amino-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylate |
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